8-Chloro-adenosine triphosphate is synthesized from 8-chloro-adenosine, which is derived from adenosine through chlorination. It belongs to the class of nucleotides, specifically purine nucleotides, and is categorized as a nucleotide analogue. Its primary classification lies within the realm of biochemical inhibitors, particularly those affecting ATP synthase and RNA synthesis.
The synthesis of 8-chloro-adenosine triphosphate typically involves the chlorination of adenosine followed by phosphorylation. Common methods include:
The purification of 8-chloro-adenosine triphosphate can be achieved through high-performance liquid chromatography (HPLC), allowing for the separation of this compound from other nucleotides based on their size and charge.
8-Chloro-adenosine triphosphate participates in various biochemical reactions, primarily as an inhibitor of ATP synthase. It competes with adenosine triphosphate for binding sites on enzymes involved in energy metabolism.
The mechanism by which 8-chloro-adenosine triphosphate exerts its effects involves several pathways:
Data from studies indicate that 8-chloro-adenosine triphosphate exhibits unique kinetic properties compared to its non-chlorinated counterpart, affecting its interaction with enzymes involved in metabolic pathways .
8-Chloro-adenosine triphosphate has several applications in scientific research:
8-Chloroadenosine triphosphate (8-Cl-ATP) is a chemically modified ribonucleotide analog derived from endogenous adenosine triphosphate (ATP). Its molecular formula is C~10~H~11~ClN~5~Na~4~O~13~P~3~ (molecular weight: 301.69 g/mol for the nucleoside form, 8-Cl-Ado) [1] [6] [9]. The compound features a chlorine atom substituted at the C8 position of the adenine ring, altering the electronic distribution and steric profile of the purine base. This halogenation disrupts the natural planarity of the adenine ring and induces a syn conformational preference around the glycosidic bond (connecting the base to the ribose sugar) [5].
Critically, C8 substitution shifts the ribose sugar pucker equilibrium toward the DNA-like C2'-endo conformation (south conformation), diverging from the RNA-predominant C3'-endo (north) conformation observed in unmodified ATP [5]. This conformational shift reduces recognition by RNA polymerases and polyadenylation enzymes. The electronegative chlorine atom also creates a steric clash in the active sites of ATP-dependent enzymes, particularly those requiring base stacking or specific hydrogen bonding at the N7 position [3] [5]. These perturbations underlie its biological activity as an ATP-disruptive agent.
Table 1: Structural Characteristics of 8-Cl-ATP vs. ATP
Property | ATP | 8-Cl-ATP |
---|---|---|
Molecular Formula | C~10~H~16~N~5~O~13~P~3~ | C~10~H~11~ClN~5~Na~4~O~13~P~3~ |
Adenine Modification | None | Chlorine at C8 position |
Glycosidic Bond Angle | Anti predominance | Syn preference |
Ribose Pucker | C3'-endo (North) favored | C2'-endo (South) favored |
Key Functional Impact | Universal energy currency | Competitive inhibitor & metabolic disruptor |
The development of 8-Cl-ATP stems from broader efforts to modify nucleoside scaffolds for therapeutic applications, dating to the 1950s discovery of arabinose-derived nucleosides (e.g., Ara-C) [2]. Early research focused on sugar moiety modifications, but by the 1970s–1980s, base modifications gained prominence. The C8 position emerged as a strategic site due to its accessibility and role in enzyme binding [2] [7]. 8-Cl-Ado (the nucleoside precursor of 8-Cl-ATP) was first synthesized as part of investigations into cAMP analogs but was later identified as an independent cytotoxic agent [7] [9].
Unlike DNA-directed antimetabolites (e.g., fludarabine), 8-Cl-Ado represented a paradigm shift as an RNA-directed agent. Its triphosphate form, 8-Cl-ATP, accumulates intracellularly and exerts cytotoxicity through RNA incorporation and energy disruption—a mechanism distinct from chain termination in DNA synthesis [8]. This property made it particularly relevant for targeting quiescent cancer cells (e.g., chronic lymphocytic leukemia), which are resistant to S-phase-specific agents [3] [10]. The compound entered Phase I clinical trials for hematological malignancies in the early 2000s, marking its transition from a biochemical tool to a therapeutic candidate [8].
8-Cl-ATP exhibits dual mechanisms of action against endogenous ATP-dependent processes: competitive inhibition and dysfunctional incorporation. Unlike endogenous ATP, 8-Cl-ATP binds irreversibly to the active sites of ATP-dependent enzymes due to altered hydrogen bonding and steric constraints. Molecular docking studies confirm that 8-Cl-ATP occupies the ADP/ATP binding pockets in mitochondrial ATP synthase, mimicking the transition state of ATP hydrolysis (e.g., similar to ADP-BeF~3~^-^) [3]. However, its chlorine atom disrupts the catalytic efficiency, converting ATP synthase from an energy producer to an energy sink.
Among C8-modified ATP analogs, 8-Cl-ATP demonstrates uniquely potent inhibition compared to bromo- (8-Br-ATP) or amino- (8-NH~2~-ATP) derivatives. For example:
Table 2: Comparative Activities of C8-Modified ATP Analogs
Analog | Polyadenylation | ATP Synthase Inhibition | ATP Pool Reduction |
---|---|---|---|
8-Cl-ATP | Complete block | Strong (K~i~ ≈ nM range) | >70% in tumor cells |
8-Br-ATP | Partial inhibition | Moderate | 20–40% |
8-NH₂-ATP | Chain termination | Weak | <20% |
8-Aza-ATP | Chain termination | Not detected | Negligible |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7